6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Overview
Description
6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C10H12N4O3S2 and its molecular weight is 300.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have shown potential as c-met kinase inhibitors , which play a crucial role in cellular growth, survival, and migration.
Mode of Action
It’s known that kinase inhibitors like c-met inhibitors work by blocking the kinase activity, which in turn prevents the activation of pathways that lead to cell proliferation .
Biochemical Pathways
By inhibiting kinase activity, these compounds can disrupt these pathways and prevent the proliferation of cells .
Result of Action
Similar compounds have shown excellent anti-tumor activity against various cancer cell lines .
Biochemical Analysis
Biochemical Properties
6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in various cellular processes such as proliferation, survival, and migration . The interaction between this compound and c-Met kinase is characterized by its ability to bind to the active site of the enzyme, thereby inhibiting its activity and downstream signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has demonstrated anti-proliferative activity against cancer cell lines such as A549, MCF-7, and HeLa . The compound induces apoptosis and cell cycle arrest, leading to reduced cell viability and proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of c-Met kinase, inhibiting its phosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to the suppression of cellular processes such as proliferation, migration, and survival. Additionally, the compound has been shown to modulate the expression of genes involved in apoptosis and cell cycle regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function. In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of c-Met kinase activity and continuous suppression of cell proliferation . In vivo studies have also demonstrated the compound’s ability to maintain its inhibitory effects over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits c-Met kinase activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where a minimum effective dose is required to achieve significant inhibition of tumor growth in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites . These metabolites can influence the compound’s overall efficacy and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, binding proteins such as albumin can influence the compound’s distribution and accumulation in tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity. Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments or organelles.
Biological Activity
6-(Thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings from diverse sources.
- Molecular Formula : C10H12N4O3S2
- Molecular Weight : 300.36 g/mol
- CAS Number : 1291836-98-0
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological effects. The compound is part of a broader class of triazolopyridine derivatives that exhibit a range of biological activities including antimalarial, anticonvulsant, and anxiolytic properties.
Antimalarial Activity
A notable study investigated the antimalarial properties of a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides. Among the compounds synthesized, those with sulfonamide fragments demonstrated significant activity against Plasmodium falciparum, with IC50 values as low as 2.24 μM for certain derivatives . This suggests that modifications in the triazolopyridine structure can enhance antimalarial efficacy.
Anticonvulsant and Anxiolytic Effects
Research on thioalkyl derivatives of pyridine has shown promising results in neuropharmacology. The synthesized compounds exhibited anticonvulsant properties and demonstrated significant anxiolytic effects—some compounds showed anxiolytic activity up to four times greater than diazepam . This highlights the potential of this compound in treating anxiety disorders and epilepsy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds. The following table summarizes key findings related to SAR for derivatives of this compound:
Derivative | Modification | Biological Activity | IC50 (μM) |
---|---|---|---|
Compound A | Sulfonamide group addition | Antimalarial | 2.24 |
Compound B | Thioalkyl substitution | Anxiolytic | >0.5 |
Compound C | Morpholine ring integration | Anticonvulsant | <0.1 |
Case Studies
Case Study 1: Antimalarial Screening
In a study conducted by researchers at the University of Antwerp, a library of triazolopyridine derivatives was screened for antimalarial activity. The compound exhibited potent inhibition against falcipain-2, a critical enzyme for P. falciparum survival during the trophozoite stage. The study concluded that further optimization could yield new therapeutic agents against malaria .
Case Study 2: Neuropharmacological Evaluation
A comprehensive evaluation was performed on thioalkyl derivatives for their neuropharmacological profiles. Results indicated that several compounds exhibited significant anticonvulsant effects without inducing muscle relaxation at therapeutic doses. This positions them as viable candidates for further development in neuropsychiatric applications .
Properties
IUPAC Name |
6-thiomorpholin-4-ylsulfonyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S2/c15-10-12-11-9-2-1-8(7-14(9)10)19(16,17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRWETWWGPWSST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CN3C(=NNC3=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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